

Terpestacin basic chemical and physical properties

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Compound of Interest

Compound Name: Terpestacin

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Terpestacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin is a sesterterpenoid natural product that was first isolated from the fungus *Arthrinium* sp. in 1993.^[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including its role as a syncytium formation inhibitor and its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **Terpestacin**, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

Terpestacin is a structurally complex molecule with a bicyclic sesterterpene skeleton.^[1] Its chemical and physical properties are summarized in the tables below.

Core Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₃₈ O ₄	[2]
Molecular Weight	402.6 g/mol	[2]
IUPAC Name	(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one	[2]
CAS Number	146436-22-8	[3]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	178-180 °C	
Optical Rotation	[α] _D ²⁰ -75.4° (c 1.0, CHCl ₃)	
Solubility	Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.	[4]

Spectroscopic Data

The structure of **Terpestacin** has been elucidated through various spectroscopic techniques.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data for **Terpestacin**, recorded in CD₃OD at 500 MHz and 125 MHz, respectively.[5]

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	51.3	2.85, m
2	30.1	1.85, m; 1.65, m
3	126.8	5.10, d (10.0)
4	137.2	
5	13.7	1.65, s
6	39.8	2.10, m; 1.95, m
7	25.9	2.05, m
8	125.1	5.15, t (7.0)
9	135.5	
10	16.1	1.60, s
11	40.1	2.20, m; 2.00, m
12	24.5	2.15, m
13	124.8	5.20, t (7.0)
14	136.1	
15	16.5	1.55, s
16	78.1	4.30, d (8.0)
17	199.5	
18	48.9	2.90, m
19	129.8	5.30, d (9.0)
20	139.1	
21	22.1	1.80, s
22	71.2	3.95, m
23	68.9	3.55, dd (11.0, 6.0); 3.45, dd (11.0, 7.0)

24	18.2	1.15, d (7.0)
25	20.5	1.05, d (7.0)

Infrared (IR) Spectroscopy

The IR spectrum of **Terpestacin** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Broad, Strong	O-H stretching (hydroxyl groups)
2925	Strong	C-H stretching (alkanes)
1710	Strong	C=O stretching (α,β -unsaturated ketone)
1640	Medium	C=C stretching (alkenes)

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of **Terpestacin** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
402	20	[M] ⁺
384	35	[M - H ₂ O] ⁺
369	15	[M - H ₂ O - CH ₃] ⁺
299	100	[C ₂₀ H ₂₇ O ₂] ⁺

Experimental Protocols

Isolation of Terpestacin from Arthrinium sp.

The following protocol is based on the original method described by Iimura et al. (1993).^[1]

1. Fermentation:

- A culture of *Arthrinium* sp. FA1744 is grown in a suitable liquid medium (e.g., potato dextrose broth) at 28°C for 7-10 days with shaking.

2. Extraction:

- The culture broth is separated from the mycelia by filtration.
- The filtrate is extracted three times with an equal volume of ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

3. Purification:

- The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Fractions containing **Terpestacin**, as monitored by thin-layer chromatography (TLC), are combined.
- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to afford pure **Terpestacin**.

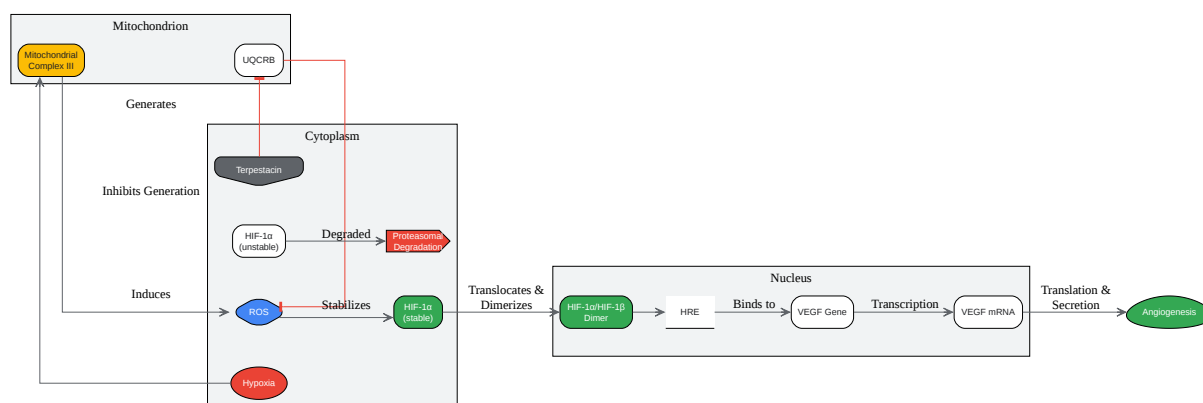
Mechanism of Action and Signaling Pathway

Terpestacin has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the direct targeting of the ubiquinone-binding protein (UQCRB) subunit of mitochondrial complex III.^[6]

Under hypoxic (low oxygen) conditions, mitochondrial complex III is a major source of reactive oxygen species (ROS). This increase in ROS stabilizes the alpha subunit of the hypoxia-inducible factor 1 (HIF-1 α). Stabilized HIF-1 α then translocates to the nucleus, dimerizes with

HIF-1 β , and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including vascular endothelial growth factor (VEGF). The upregulation of VEGF expression promotes angiogenesis.

Terpestacin disrupts this signaling cascade by binding to UQCRB. This interaction inhibits the hypoxia-induced generation of ROS by mitochondrial complex III.[6] The reduction in ROS levels prevents the stabilization of HIF-1 α , leading to its degradation. Consequently, the transcription of HIF-1 α target genes like VEGF is suppressed, resulting in the inhibition of angiogenesis.[6]



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Caption: **Terpestacin**'s mechanism of action in inhibiting angiogenesis.

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